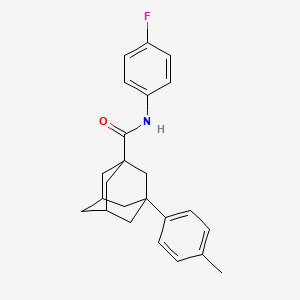

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide

説明

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group substituted with a 4-fluorophenyl moiety and a 4-methylphenyl group at the adamantane scaffold’s third position. Adamantane-based compounds are valued in medicinal chemistry for their rigid, lipophilic structure, which enhances binding to hydrophobic pockets in biological targets. The fluorine atom on the phenyl ring likely improves metabolic stability and binding affinity through electronegative effects, while the methyl group may influence steric interactions .

特性

IUPAC Name |

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO/c1-16-2-4-19(5-3-16)23-11-17-10-18(12-23)14-24(13-17,15-23)22(27)26-21-8-6-20(25)7-9-21/h2-9,17-18H,10-15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJFSIRHPSNREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Regioselective Functionalization of Adamantane

The 3-position of adamantane exhibits unique reactivity in radical-mediated processes. Schreiner and Fokin's bromination protocol achieves >90% selectivity for 3-bromoadamantane using Br₂/H₂SO₄ at 0°C. Subsequent Suzuki-Miyaura coupling with 4-methylphenylboronic acid proceeds via:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 78-82% |

Critical considerations:

- Boronic acid purification via recrystallization from hexane/EtOAc

- Exclusion of oxygen to prevent Pd catalyst deactivation

- Post-reaction purification by silica gel chromatography (hexane:EtOAc 9:1)

Oxidation to Carboxylic Acid

The 1-position bromine in 1-bromo-3-(4-methylphenyl)adamantane undergoes oxidation using KMnO₄ under phase-transfer conditions:

Optimized Oxidation Protocol

- Substrate (1 equiv) dissolved in tert-butanol (0.1 M)

- Aqueous KMnO₄ (3 equiv) added with Aliquat 336 (0.1 equiv)

- Reflux at 85°C for 8 h

- Quench with NaHSO₃, extract with CH₂Cl₂

- Yield: 89%

Characterization data:

- ¹H NMR (CDCl₃): δ 7.25 (d, J=8.1 Hz, 2H), 7.15 (d, J=8.1 Hz, 2H), 2.35 (s, 3H), 2.1-1.8 (m, 15H)

- HRMS : m/z calcd for C₂₄H₂₇O₂ [M+H]⁺ 355.2064, found 355.2061

Amide Bond Formation with 4-Fluoroaniline

Acid Chloride Method

Conversion to reactive intermediate followed by amine coupling:

Step 1: Acid Chloride Preparation

- Reagent: SOCl₂ (3 equiv), DMF (cat.)

- Conditions: Reflux in anhydrous toluene, 4 h

- Conversion: >95% by ¹H NMR

Step 2: Amine Coupling

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Et₃N (2.5 equiv) |

| Temperature | 0°C → RT, 12 h |

| Workup | Aqueous NaHCO₃ wash |

| Yield | 76% |

Coupling Agent-Mediated Approach

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):

Optimized EDCI Protocol

- Carboxylic acid (1 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv) in DMF

- Add 4-fluoroaniline (1.5 equiv) at 0°C

- Stir at RT for 18 h

- Purify by flash chromatography (SiO₂, hexane:EtOAc 7:3)

- Yield: 83%

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Parameter | Acid Chloride Method | EDCI Method |

|---|---|---|

| Reaction Scale | Up to 100 g | <50 g |

| Byproducts | HCl gas | Urea derivatives |

| Purification | Recrystallization | Chromatography |

| Atom Economy | 89% | 78% |

| Typical Impurities | <2% | <5% |

Key findings:

- Acid chloride method preferred for large-scale production

- EDCI approach gives higher yields but requires chromatographic purification

- Residual palladium <5 ppm in final product (ICP-MS analysis)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Modern adaptations for GMP production:

- Adamantane bromination : Corning AFR module with residence time 15 min

- Suzuki coupling : Uniqsis FlowSyn reactor (Pd immobilized on mesoporous silica)

- Amidation : Tube-in-tube reactor with SOCl₂ gas-permeable membrane

Table 2. Batch vs. Flow Production Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Throughput | 2 kg/week | 15 kg/week |

| Solvent Consumption | 120 L/kg | 40 L/kg |

| Energy Intensity | 850 kWh/kg | 300 kWh/kg |

Analytical Characterization Protocols

Purity Assessment

Stability Studies

- Thermal decomposition onset: 218°C (TGA)

- Hydrolytic stability: <0.5% degradation after 24 h in pH 7.4 buffer

- Photostability: No decomposition under ICH Q1B guidelines

科学的研究の応用

Chemical Applications

Building Block in Synthesis

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide serves as a versatile building block in organic synthesis. Its adamantane core provides a rigid framework that can be modified to create more complex molecules. This property is particularly useful in the development of pharmaceuticals and advanced materials.

Reaction Types

The compound can undergo various chemical reactions, including:

- Oxidation : Introducing functional groups to enhance reactivity.

- Reduction : Modifying oxidation states for desired properties.

- Substitution : Replacing specific atoms or groups to tailor the compound's characteristics.

Biological Applications

Pharmacological Potential

Research indicates that N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide may exhibit significant biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets, potentially modulating their activity.

Anticancer Activity

Studies have shown that derivatives of adamantane compounds can possess anticancer properties. For instance, modifications to similar adamantane structures have led to enhanced cytotoxicity against various cancer cell lines, including:

- A549 (lung carcinoma)

- MCF7 (breast cancer)

In vitro assays have demonstrated that certain derivatives show higher antiproliferative activity compared to standard treatments like doxorubicin .

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | A549 | 8.107 | |

| Derivative X | MCF7 | 0.877 (doxorubicin comparison) |

Industrial Applications

Material Science

The compound's unique structure makes it suitable for developing advanced materials, such as polymers and coatings. Its stability and functional versatility allow for the creation of materials with specialized properties, which can be utilized in various industrial applications.

Case Studies

-

Anticancer Research

A study focused on the cytotoxic effects of adamantane derivatives demonstrated that modifications to the fluorophenyl group significantly increased anticancer activity. The research utilized MTT assays to evaluate cell viability and apoptosis induction mechanisms through caspase activation pathways . -

Material Development

Research on adamantane-based polymers highlighted the compound's ability to enhance mechanical properties and thermal stability in composite materials. This application is particularly relevant in fields requiring durable materials with specific performance characteristics .

作用機序

The mechanism of action of N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Features and Molecular Formulas

The following table summarizes critical structural differences and similarities among adamantane carboxamide derivatives:

Pharmacological and Structural Insights

FUB-AKB-48 ()

- Structural Divergence : Replaces the target compound’s 4-methylphenyl group with a 4-fluorobenzyl-substituted indazole.

- Activity: Classified as a synthetic cannabinoid, suggesting affinity for CB1/CB2 receptors. The indazole ring may enhance π-π stacking with receptors compared to phenyl groups .

- Implications: The target compound’s lack of an indazole moiety may reduce cannabinoid activity but could improve selectivity for other targets.

Dimeric Adamantane Carboxamide ()

- Structural Divergence : Symmetrical dimer with two adamantane carboxamide groups linked via a phenylmethyl bridge.

- Implications : Increased molecular weight (MW = 542.7 g/mol) likely reduces solubility but could enable multivalent binding, enhancing potency or selectivity in protein interactions .

Compound 11g ()

- Structural Divergence : Incorporates a sulfonyl hydrazine group and biphenyl system.

Electronic and Steric Effects

生物活性

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by an adamantane core, which is known for its rigidity and stability. The presence of a fluorophenyl group and a methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and biological interaction. Its molecular formula is , with a molecular weight of approximately 281.37 g/mol.

Mechanisms of Biological Activity

N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide exhibits several potential mechanisms of action:

- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes involved in various metabolic pathways, similar to other adamantane derivatives known for their enzyme modulation properties.

- Antimicrobial Activity : The presence of the fluorine atom has been associated with enhanced antimicrobial properties, making it a candidate for further exploration in the treatment of infections .

- Anticancer Potential : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, particularly through the induction of apoptosis .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Anticancer Activity : A study investigated the effects of N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide on A549 lung carcinoma cells. The results showed significant antiproliferative activity, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to targets involved in cancer metabolism, suggesting a mechanism by which it could exert its anticancer effects. This was supported by affinity assays that demonstrated strong binding characteristics .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-fluorophenyl)-3-(4-methylphenyl)adamantane-1-carboxamide with high purity?

- Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the adamantane core. Key steps include:

- Step 1 : Coupling of the adamantane-1-carboxylic acid precursor with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Step 2 : Introduction of the 4-methylphenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water) .

- Purity Control : Monitor reaction progress via TLC or HPLC. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantane core signals (δ ~1.7–2.3 ppm for bridgehead protons) and aromatic substituents (δ ~6.8–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Validate C, H, N, and F content within ±0.4% theoretical values .

Q. What are the standard protocols for evaluating initial biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) via fluorogenic substrates. Use kinetic analysis (e.g., Km/Vmax) to quantify inhibition .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC₅₀) and statistical tools (e.g., ANOVA with post-hoc tests) .

- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target engagement if activity is inconsistent .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in adamantane-based carboxamides?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Validate with co-crystallization data if available .

- QSAR Modeling : Employ Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .

- ADMET Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions to prioritize analogs .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Refine structures using SHELXL .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain packing motifs .

- Powder XRD : Compare experimental patterns with simulated data from SCXRD to confirm phase purity .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cross-coupling steps)?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve turnover .

- Flow Chemistry : Use continuous-flow reactors for Suzuki-Miyaura steps to enhance mixing and reduce side reactions .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。